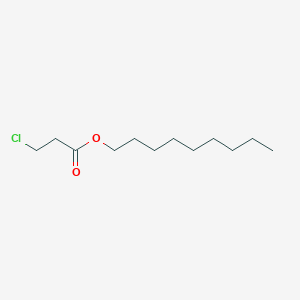
Nonyl 3-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of 3-chloropropanoic acid and is characterized by the presence of a nonyl group attached to the ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with nonanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where 3-chloropropanoic acid and nonanol are fed into a reactor along with an acid catalyst. The reaction mixture is then heated to promote ester formation, and the product is subsequently purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Nonyl 3-chloropropanoate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions under mild conditions.
Major Products Formed:
Hydrolysis: 3-chloropropanoic acid and nonanol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Nonyl 3-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of nonyl 3-chloropropanoate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing 3-chloropropanoic acid and nonanol, which may interact with biological pathways. The chlorine atom in the compound can also participate in substitution reactions, leading to the formation of biologically active derivatives .
Comparison with Similar Compounds
3-Chloropropanoic Acid: A precursor to nonyl 3-chloropropanoate, used in similar applications.
Nonyl Acetate: Another ester with a nonyl group, used in flavor and fragrance industries.
Uniqueness: this compound is unique due to the presence of both a nonyl group and a chlorine atom, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
74306-05-1 |
|---|---|
Molecular Formula |
C12H23ClO2 |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
nonyl 3-chloropropanoate |
InChI |
InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-8-11-15-12(14)9-10-13/h2-11H2,1H3 |
InChI Key |
TVEXZMIDIHNANR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


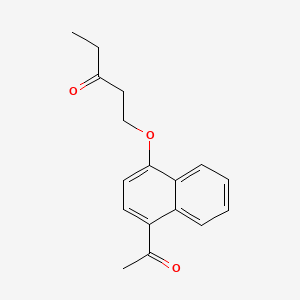
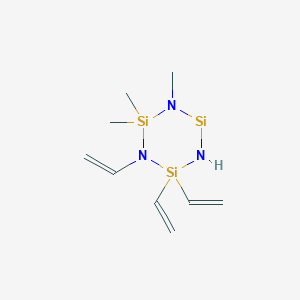
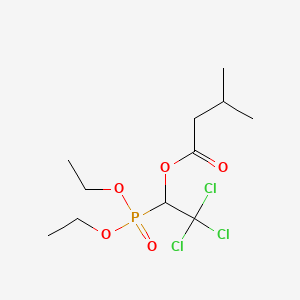
![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
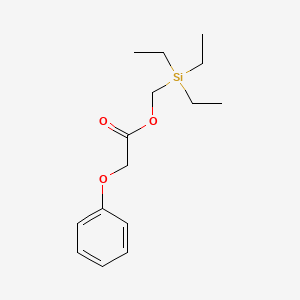
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
![3-{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B14451124.png)
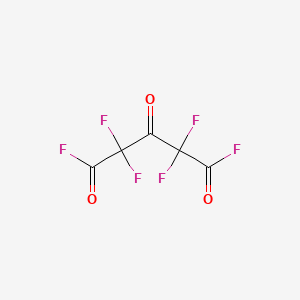
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
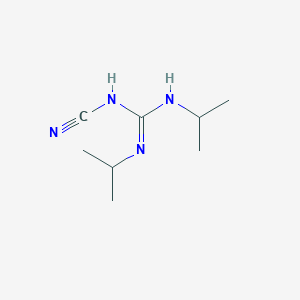
![1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14451144.png)

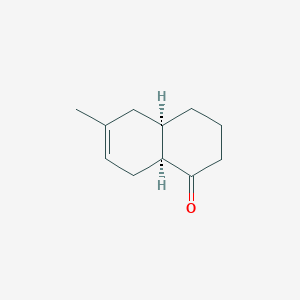
![1,5,9,10-tetrazatricyclo[5.3.0.02,5]deca-2,6,8-triene](/img/structure/B14451165.png)
